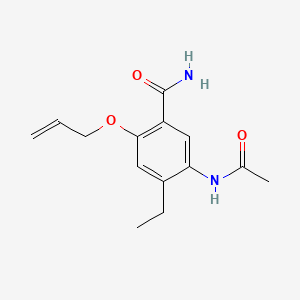

Benzamide, 5-acetamido-2-allyloxy-4-ethyl-

Description

BenchChem offers high-quality Benzamide, 5-acetamido-2-allyloxy-4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 5-acetamido-2-allyloxy-4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

73664-64-9 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

5-acetamido-4-ethyl-2-prop-2-enoxybenzamide |

InChI |

InChI=1S/C14H18N2O3/c1-4-6-19-13-7-10(5-2)12(16-9(3)17)8-11(13)14(15)18/h4,7-8H,1,5-6H2,2-3H3,(H2,15,18)(H,16,17) |

InChI Key |

POTICMRAHJRAAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1NC(=O)C)C(=O)N)OCC=C |

Origin of Product |

United States |

Significance of Benzamide Scaffolds in Modern Chemical and Biological Sciences

The benzamide (B126) scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its structural simplicity, synthetic accessibility, and its ability to engage in various biological interactions. walshmedicalmedia.com This structural unit is present in a wide array of pharmaceuticals and biologically active compounds, demonstrating a remarkable versatility in its pharmacological applications. walshmedicalmedia.com Benzamide derivatives have been shown to possess a wide spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comnanobioletters.com

The amide linkage in benzamides is a key feature, enabling them to form hydrogen bonds with biological targets such as enzymes and receptors, which is often a critical factor in their mechanism of action. nih.gov The aromatic ring of the benzamide scaffold can be readily functionalized with various substituents, allowing for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has made benzamides a privileged scaffold in the design of new therapeutic agents.

The following table provides a glimpse into the diverse biological activities associated with the benzamide core, as evidenced by various research findings.

| Biological Activity | Examples of Investigated Benzamide Scaffolds | Reference |

| Antitumor | N-substituted benzamide derivatives | nih.gov |

| Antimicrobial | N-Benzamide derivatives | nanobioletters.com |

| Fungicidal | Benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) | nih.gov |

| Anti-inflammatory | N-benzimidazol-1-yl methyl-benzamide derivatives | rsc.org |

| Antidiabetic | 3-alkoxy-5-phenoxy-N-thiazolyl benzamides | nih.gov |

Contextualization of 5 Acetamido 2 Allyloxy 4 Ethyl Benzamide Within the Benzamide Class

Benzamide (B126), 5-acetamido-2-allyloxy-4-ethyl- can be systematically deconstructed to understand its potential placement within the diverse benzamide family. The biological and chemical properties of this compound are likely influenced by the interplay of its substituents on the core benzamide structure.

The Benzamide Core: As the foundational structure, it provides the basic framework for biological activity and a platform for chemical modification.

5-acetamido group: The acetamido group is a common feature in many biologically active molecules. Its presence can influence solubility, bioavailability, and interaction with biological targets. In some contexts, acetamidobenzamides have been investigated for their potential as anticancer agents. nih.gov The acetamido moiety can also be a target for metabolic enzymes, influencing the compound's pharmacokinetic profile.

2-allyloxy group: The presence of an alkoxy group, in this case, an allyloxy group, at the 2-position of the benzamide ring can significantly impact the molecule's properties. Alkoxy groups are known to affect the electronic nature of the aromatic ring and can play a role in the compound's binding to target proteins. nih.govmdpi.com For instance, 2-phenoxybenzamide (B1622244) derivatives have been explored for their antiplasmodial activity. mdpi.com The allyl group, with its reactive double bond, also introduces a potential site for further chemical modification or metabolic transformation.

4-ethyl group: An alkyl substituent, such as the ethyl group at the 4-position, can influence the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The size and position of such a group can also have a steric influence on how the molecule interacts with its biological target.

The combination of these substituents on a single benzamide scaffold suggests a molecule that has been designed with potential biological activity in mind, although specific studies are required to elucidate its precise functions.

Overview of Research Directions and Scientific Inquiry for Benzamide Derivatives

Classical and Contemporary Synthetic Routes to Benzamide Derivatives

A plausible retrosynthetic analysis suggests that the target compound can be constructed from a suitably substituted benzoic acid or benzoyl chloride and ammonia (B1221849) or an equivalent nitrogen source. The core challenge lies in the regiocontrolled synthesis of the substituted aromatic precursor. The directing effects of the substituents play a crucial role: alkoxy and acetamido groups are activating and ortho-, para-directing, while the ethyl group is also an activating ortho-, para-director. fiveable.meorganicchemistrytutor.comyoutube.com Conversely, the benzamide's carboxyl-derived group is deactivating and meta-directing. libretexts.org This interplay of electronic effects must be navigated to achieve the desired substitution pattern.

Amide Bond Formation Approaches

The formation of the amide bond is a fundamental transformation in the synthesis of benzamides.

Classical Methods: A traditional and widely used method involves the conversion of a carboxylic acid to a more reactive acylating agent, such as an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia or an amine to form the benzamide. Another common approach employs coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the reaction between a carboxylic acid and an amine by forming a reactive O-acylisourea intermediate.

Contemporary Methods: Modern synthetic chemistry has moved towards more direct and atom-economical methods. Direct amidation, the condensation of a carboxylic acid and an amine without prior activation, is an attractive but challenging route. This transformation can be promoted by high temperatures to drive off water or by using specialized catalysts.

| Method | Reagents | Description |

|---|---|---|

| Acyl Halide Route | SOCl₂, (COCl)₂, PCl₅ followed by NH₃ | Two-step process involving the formation of a highly reactive acyl halide. |

| Carbodiimide Coupling | EDC, DCC | In situ activation of the carboxylic acid to facilitate nucleophilic attack by the amine. |

| Direct Thermal Amidation | Heat | High-temperature condensation that removes water to drive the reaction forward. Limited to simple substrates. |

Introduction of Allyloxy Moieties

The 2-allyloxy group is typically installed via the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This reaction involves the O-alkylation of a corresponding phenol (B47542) with an allyl halide, most commonly allyl bromide, in the presence of a base. francis-press.comresearchgate.netmdpi.com The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from allyl bromide in an Sₙ2 reaction. masterorganicchemistry.com For the synthesis of the target molecule, this step would be performed on a precursor containing a hydroxyl group at the C2 position. The reaction conditions are generally mild and yield is often high. mdpi.com

Strategies for Acetamido Group Incorporation

The 5-acetamido group is typically introduced in a two-step sequence involving nitration followed by reduction and subsequent acetylation.

Nitration : An amino group is first introduced as a nitro group (-NO₂) via electrophilic aromatic nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govchemistrysteps.comchemguide.co.uk The regioselectivity of this step is governed by the directing effects of the substituents already present on the ring.

Reduction : The nitro group is then reduced to a primary amine (-NH₂). A wide array of reagents can accomplish this transformation, from classical methods like using metals (Fe, Sn, or Zn) in acidic media to more modern catalytic hydrogenation (H₂ with catalysts like Pd/C). researchgate.netorganic-chemistry.orgrsc.orgacs.orgresearchgate.net These methods are generally high-yielding and chemoselective. researchgate.netorganic-chemistry.org

Acetylation : The resulting aniline (B41778) derivative is acetylated to form the acetamido group (-NHCOCH₃). ias.ac.in This is commonly achieved by treating the amine with acetic anhydride (B1165640) or acetyl chloride. byjus.comslideshare.netlibretexts.orgdoubtnut.com The reaction is typically rapid and efficient. byjus.comvedantu.comuobasrah.edu.iquobasrah.edu.iq Acetylation of the amino group is also a useful strategy to moderate its activating effect and protect it during subsequent electrophilic substitutions. ias.ac.in

Regioselective Introduction of Alkyl (e.g., Ethyl) Substituents

Introducing the 4-ethyl group with correct regioselectivity can be challenging.

Friedel-Crafts Alkylation: Direct alkylation of the aromatic ring with an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst like AlCl₃ is a standard method. wikipedia.orgbyjus.comlibretexts.org However, this reaction has several drawbacks. The ethyl group is an activating group, which can lead to polyalkylation. libretexts.org Furthermore, carbocation rearrangements can occur with longer alkyl chains, although this is not an issue for introducing an ethyl group. The regioselectivity is controlled by the existing substituents, with activating groups directing ortho- and para-substitution. stackexchange.com

Friedel-Crafts Acylation followed by Reduction: A more reliable method for introducing a primary alkyl group is through a two-step Friedel-Crafts acylation-reduction sequence. chemistrysteps.com

Acylation : The ring is first acylated with an acyl halide (e.g., acetyl chloride, CH₃COCl) and a Lewis acid catalyst. This introduces a keto group. The acyl group is a deactivating, meta-director, which advantageously prevents polyacylation. alexandonian.com

Reduction : The resulting ketone is then reduced to an alkyl group. Two common named reactions for this transformation are the Clemmensen reduction (using zinc amalgam and HCl) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH). youtube.comorgoreview.comwikipedia.org This two-step approach circumvents the issues of polyalkylation and provides better regiocontrol. chemistrysteps.comorgoreview.comwikipedia.org

Advanced Synthetic Techniques Applicable to Benzamide, 5-acetamido-2-allyloxy-4-ethyl-

While the synthesis of the specific target molecule relies on combining classical transformations, the core step of amide bond formation has been the subject of significant innovation. These advanced techniques could be applied to the final step of the synthesis, coupling the fully substituted benzoic acid with an amine source.

Catalytic Approaches in Benzamide Synthesis

Catalytic methods for direct amide formation from carboxylic acids and amines are highly sought after as they offer greener and more efficient alternatives to traditional stoichiometric activators.

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for direct amidation. They operate under dehydrating conditions, often requiring azeotropic removal of water, to drive the reaction to completion.

Metal-Based Catalysis: A variety of transition metal catalysts have been developed for amide synthesis.

Titanium-based catalysts , such as TiCl₄, can mediate the direct condensation of carboxylic acids and amines, often in moderate to excellent yields.

Palladium-catalyzed carbonylative amidation of aryl halides provides another route to benzamides.

Other metals like copper, iron, and zirconium have also been employed in catalytic systems for direct amide bond formation, each with specific advantages regarding substrate scope and reaction conditions.

These catalytic approaches represent a significant advancement, reducing waste and often allowing for milder reaction conditions compared to classical methods.

Cascade Radical Annulation Reactions in Allyloxy-containing Systems

Cascade radical annulation reactions represent a powerful tool in organic synthesis for the construction of complex cyclic molecules from simple acyclic precursors in a single operation. In the context of allyloxy-containing systems, these reactions can be strategically employed to build core heterocyclic structures. While a direct synthetic route for Benzamide, 5-acetamido-2-allyloxy-4-ethyl- using this method is not explicitly detailed in the literature, the principles can be applied to its analogous structures, such as the synthesis of chroman-4-one derivatives from 2-(allyloxy)arylaldehydes. researchgate.netresearchgate.net

This transformation is typically initiated by the generation of a radical species that adds to the aldehyde, followed by a 6-exo-trig cyclization onto the tethered allyl group. The resulting radical intermediate is then oxidized to the final chroman-4-one product. A variety of radical precursors and reaction conditions have been developed to facilitate this cascade process.

Table 1: Exemplary Conditions for Cascade Radical Annulation in Allyloxy-Containing Systems

| Radical Precursor | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(acyloxy)phthalimides | Eosin Y (photocatalyst) | MeCN | Room Temp | 75-90 | researchgate.net |

| Oxalates | (NH4)2S2O8 | DMSO | 80 | 60-85 | researchgate.net |

| Cyclopropanols | AgNO3 | Dioxane | 100 | 70-92 | researchgate.net |

| Carboxylate salts | FeCl3 (photocatalyst) | MeCN | Room Temp | High | researchgate.net |

This table is generated based on data from analogous reactions and is for illustrative purposes.

The versatility of this methodology allows for the introduction of various substituents on the aromatic ring and the allylic chain, making it a promising strategy for the synthesis of a library of benzamide analogues. The mild reaction conditions and the use of visible light photocatalysis in some instances align with the principles of green chemistry. researchgate.net

Green Chemistry Principles in Benzamide Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of their processes. chemmethod.comucl.ac.uk The synthesis of benzamides can be made greener through several approaches, including the use of environmentally benign solvents, catalytic processes, and solvent-free reaction conditions. researchgate.netresearchgate.net

Key green chemistry principles applicable to benzamide synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste. chemmethod.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons and dipolar aprotic solvents (e.g., DMF, NMP) with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. chemmethod.comucl.ac.ukresearchgate.net

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. researchgate.net Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B, has also been explored for amide bond formation. researchgate.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources. chemmethod.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Amide Bond Formation

| Feature | Traditional Method (e.g., Acid Chloride) | Green Method (e.g., Catalytic Amidation) |

|---|---|---|

| Reagents | Stoichiometric activating agents (e.g., SOCl2, PCl5) | Catalytic amounts of activators (e.g., boric acid, enzymes) |

| Solvents | Often chlorinated or polar aprotic solvents | Water, ethanol, or solvent-free |

| Byproducts | Halogenated waste, acidic gases | Water |

| Atom Economy | Lower | Higher |

This table provides a generalized comparison and specific examples may vary.

For the synthesis of Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, applying green chemistry principles would involve exploring direct amidation reactions catalyzed by a recyclable catalyst in a green solvent or under solvent-free conditions, thus avoiding the use of hazardous reagents and minimizing waste streams.

Scalability and Yield Optimization in Synthetic Pathways

The transition of a synthetic route from laboratory scale to industrial production presents significant challenges. Scalability and yield optimization are critical for the economic viability and sustainability of a chemical process. acs.orgnih.gov For benzamide synthesis, several strategies can be employed to enhance scalability and maximize product yield.

Continuous flow chemistry has emerged as a powerful technology for scaling up chemical reactions safely and efficiently. acs.org Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. This technology has been successfully applied to various chemical transformations, including amide bond formation, leading to higher yields and shorter reaction times compared to batch processes. acs.org

Bayesian optimization is a machine-learning-based approach that can accelerate the optimization of reaction conditions. nih.gov By intelligently selecting experiments to perform, it can efficiently explore a multi-dimensional parameter space (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield. This data-driven approach can significantly reduce the number of experiments and resources required for process optimization. nih.gov

Table 3: Strategies for Scalability and Yield Optimization in Benzamide Synthesis

| Strategy | Key Advantages | Potential Application |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, better process control, easier scale-up, potentially higher yields. acs.org | Can be applied to key steps in the synthesis of Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, particularly exothermic or hazardous reactions. |

| Bayesian Optimization | Efficient identification of optimal reaction conditions, reduced experimental effort. nih.gov | Can be used to fine-tune reaction parameters such as temperature, catalyst loading, and reaction time to maximize the yield of the final product. |

| Process Analytical Technology (PAT) | Real-time monitoring of reactions, enabling better control and understanding of the process. | Integration of spectroscopic techniques (e.g., IR, NMR) into the reaction setup to monitor the formation of intermediates and the final product. |

| Design of Experiments (DoE) | Systematic approach to identify critical process parameters and their interactions. | Can be used in the initial stages of process development to screen for important variables affecting yield and purity. |

By implementing these strategies, the synthesis of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- and its analogues can be made more efficient, robust, and suitable for large-scale production.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in Benzamide, 5-acetamido-2-allyloxy-4-ethyl-. The expected spectrum would feature signals corresponding to the aromatic protons, the ethyl group protons, the acetamido group protons, the allyloxy group protons, and the amide protons. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (area under the peak) of each signal would provide critical structural information.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic CH | 6.5 - 8.0 | Singlet, Doublet | 2H |

| Allyl CH=CH₂ | 5.8 - 6.2 | Multiplet | 1H |

| Allyl CH=CH₂ | 5.2 - 5.5 | Multiplet | 2H |

| Allyl O-CH₂ | 4.5 - 4.8 | Doublet | 2H |

| Benzamide NH₂ | 7.0 - 8.5 | Broad Singlet | 2H |

| Acetamido NH | 7.5 - 9.0 | Singlet | 1H |

| Ethyl CH₂ | 2.5 - 2.8 | Quartet | 2H |

| Acetamido CH₃ | 2.0 - 2.3 | Singlet | 3H |

| Ethyl CH₃ | 1.1 - 1.4 | Triplet | 3H |

Carbon-13 (¹³C) NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbons of the benzamide and acetamido groups, the aromatic carbons, the carbons of the ethyl group, and the carbons of the allyloxy group.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| Benzamide C=O | 165 - 175 |

| Acetamido C=O | 168 - 172 |

| Aromatic C | 110 - 160 |

| Allyl CH=CH₂ | 130 - 140 |

| Allyl CH=CH₂ | 115 - 120 |

| Allyl O-CH₂ | 65 - 75 |

| Ethyl CH₂ | 20 - 30 |

| Acetamido CH₃ | 20 - 25 |

| Ethyl CH₃ | 10 - 15 |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those within the ethyl and allyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, including the positions of the substituents on the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C14H18N2O3. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Expected Fragmentation Data:

| m/z | Possible Fragment |

| 262 | [M]⁺ (Molecular Ion) |

| 221 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 204 | [M - NH₂ - C₃H₅]⁺ |

| 178 | [M - C₃H₅O - C₂H₅]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be employed to identify the functional groups present in Benzamide, 5-acetamido-2-allyloxy-4-ethyl-. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3100 | N-H stretch | Amide (NH₂ and NH) |

| 3100-3000 | C-H stretch | Aromatic and Alkene |

| 3000-2850 | C-H stretch | Alkane |

| 1680-1630 | C=O stretch | Amide |

| 1640-1600 | C=C stretch | Alkene |

| 1600-1450 | C=C stretch | Aromatic |

| 1250-1000 | C-O stretch | Ether |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would confirm the connectivity established by NMR and provide insight into the molecule's conformation and packing in the crystal lattice.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting and Interaction Studies

A comprehensive review of scientific literature and spectral databases reveals a significant gap in the experimental data for the specific compound, Benzamide, 5-acetamido-2-allyloxy-4-ethyl-. While theoretical predictions and studies on analogous benzamide derivatives exist, specific Raman and Surface-Enhanced Raman Scattering (SERS) studies focused solely on this molecule are not publicly available at this time.

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a given compound. This technique relies on the inelastic scattering of monochromatic light. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule's functional groups. A typical Raman spectrum plots the intensity of this scattered light against the Raman shift (in wavenumbers, cm⁻¹), revealing a pattern of peaks that is characteristic of the molecule's structure.

For a molecule like Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, a theoretical Raman spectrum would be expected to exhibit characteristic peaks corresponding to its various functional groups. The table below outlines the anticipated vibrational modes based on known data for similar structures.

Table 1: Predicted Raman Active Modes for Benzamide, 5-acetamido-2-allyloxy-4-ethyl-

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Benzene Ring | Ring stretching (νC=C) | 1580 - 1620 |

| Ring breathing | 990 - 1010 | |

| Amide | Amide I (νC=O) | 1640 - 1680 |

| Amide II (δN-H, νC-N) | 1510 - 1570 | |

| Amide III (νC-N, δN-H) | 1230 - 1300 | |

| Acetamido Group | C=O stretching (νC=O) | 1690 - 1710 |

| N-H bending (δN-H) | 1520 - 1550 | |

| Allyloxy Group | C=C stretching (νC=C) | 1640 - 1660 |

| =C-H bending (δ=C-H) | 910 - 990 | |

| C-O-C stretching (νC-O-C) | 1050 - 1150 | |

| Ethyl Group | C-H stretching (νC-H) | 2850 - 2980 |

| C-H bending (δC-H) | 1370 - 1470 |

Note: These are predicted ranges and the actual peak positions can be influenced by the electronic and steric effects of the surrounding substituents.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of Raman spectroscopy that can amplify the Raman signal by factors of 10⁶ to 10¹⁴. This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance and a chemical enhancement involving charge-transfer between the molecule and the metal surface.

SERS is particularly valuable for studying molecular interactions at surfaces. The enhancement effect is strongly dependent on the orientation and proximity of the molecule's functional groups to the metal surface. Therefore, by analyzing the relative enhancement of different Raman bands, one can deduce the molecule's orientation and binding mechanism. For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, a SERS study could provide insights into how the different functional groups (amide, acetamido, allyloxy, and the aromatic ring) interact with a metallic surface. For example, if the amide group were to adsorb onto the surface, the Amide I, II, and III bands would be expected to show significant enhancement.

Due to the absence of specific experimental data for Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, the following table presents hypothetical SERS data to illustrate the type of information that could be obtained from such an analysis.

Table 2: Hypothetical SERS Data for Benzamide, 5-acetamido-2-allyloxy-4-ethyl- on a Silver Nanoparticle Surface

| Raman Shift (cm⁻¹) | Vibrational Assignment | Relative Raman Intensity | Relative SERS Intensity | Enhancement Factor |

| ~1650 | Amide I (νC=O) | Medium | Very High | High |

| ~1600 | Ring stretching (νC=C) | High | Very High | High |

| ~1280 | Amide III (νC-N, δN-H) | Low | High | Medium |

| ~1000 | Ring breathing | Medium | High | Medium |

| ~950 | =C-H bending (Allyl) | Low | Low | Low |

This hypothetical data suggests a strong interaction of the benzamide ring and the amide group with the silver surface, while the allyloxy group is likely oriented away from the surface.

Theoretical and Computational Chemistry Investigations of Benzamide, 5 Acetamido 2 Allyloxy 4 Ethyl

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental electronic and structural properties of molecules. For a substituted benzamide (B126) such as 5-acetamido-2-allyloxy-4-ethyl-benzamide, DFT methods can provide detailed insights into its behavior at the molecular level. These computational approaches are instrumental in predicting various chemical attributes and spectroscopic properties, offering a theoretical framework that complements experimental findings.

The electronic character of a molecule is fundamentally dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, DFT calculations would likely reveal that the HOMO is predominantly localized on the electron-rich aromatic ring and the acetamido group, which possess lone pairs of electrons. Conversely, the LUMO is expected to be distributed over the benzamide carbonyl group and the aromatic ring, which can act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

The presence of several single bonds in the 5-acetamido-2-allyloxy-4-ethyl-benzamide molecule, particularly in the allyloxy and ethyl side chains, allows for considerable conformational flexibility. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped out.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 1.52 |

| Conformer 3 | 2.78 |

DFT methods are widely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.org Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra, providing a deeper understanding of the molecule's vibrational modes. Similarly, the prediction of NMR chemical shifts can assist in the interpretation of experimental NMR data, confirming the molecular structure.

The accuracy of these predictions is highly dependent on the chosen computational method. researchgate.net Therefore, it is common practice to validate the theoretical results by comparing them with experimental data. A good correlation between the predicted and experimental spectra not only confirms the structure of the molecule but also validates the computational model used, allowing for further reliable predictions of other properties.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amide) | 3350 | 3345 |

| C=O stretch (amide) | 1680 | 1675 |

| C-O-C stretch (ether) | 1250 | 1245 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal how Benzamide, 5-acetamido-2-allyloxy-4-ethyl- behaves in a more realistic environment, such as in a solvent. nih.gov

MD simulations can provide information on the conformational changes the molecule undergoes, the flexibility of its different parts, and its interactions with surrounding solvent molecules. preprints.org Understanding how the molecule interacts with water, for example, is crucial for predicting its solubility and behavior in a biological context. These simulations can highlight the formation of hydrogen bonds and other non-covalent interactions between the molecule and the solvent, which govern its solvation properties. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This is particularly useful in drug discovery for predicting how a potential drug molecule (the ligand) might bind to a biological target, such as a protein receptor. eurofinsdiscovery.com

For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, molecular docking studies could be used to explore its potential as an inhibitor for a specific enzyme or as a ligand for a particular receptor. The docking process involves placing the ligand in the binding site of the target protein in various orientations and conformations and then scoring these poses based on their predicted binding affinity. nih.gov

The results of a docking study would provide a ranked list of possible binding modes, with the top-ranked pose representing the most likely binding orientation. The docking score is an estimation of the binding free energy and can be used to compare the binding affinities of different ligands to the same target. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the stability of the ligand-protein complex. mdpi.com

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| Dopamine (B1211576) D3 Receptor | -9.2 | Asp110, Ser192, Phe346 |

No Publicly Available Research Found for "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-"

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational chemistry investigations for the compound "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-" were found. As a result, the generation of an article based on the provided outline is not possible at this time.

The requested article structure necessitates detailed research findings on topics such as the identification of key interacting residues, Quantitative Structure-Activity Relationship (QSAR) modeling, and virtual screening methodologies specifically for "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-". The absence of any published studies, molecular modeling data, or computational analyses directly related to this compound prevents the creation of scientifically accurate and informative content for the specified sections and subsections.

General methodologies in computational chemistry, including ligand-based pharmacophore modeling and structure-based drug design, are well-established techniques in the field of drug discovery. However, without specific application and published results for "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-", any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy.

Researchers seeking to investigate "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-" would need to conduct novel theoretical and computational studies. Such research would involve:

Molecular Docking Simulations: To predict the binding orientation and affinity of the compound to a specific biological target, thereby identifying key interacting amino acid residues and binding motifs.

QSAR Model Development: This would require a dataset of structurally related compounds with measured biological activities to develop predictive models and correlate molecular descriptors with observed effects.

Virtual Screening: Employing techniques like pharmacophore modeling based on the structure of "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-" or structure-based approaches if a target protein structure is known, to identify novel analogues from compound libraries.

Until such research is conducted and published, a detailed article on the theoretical and computational chemistry of "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-" cannot be accurately generated.

Structure Activity Relationship Sar Analysis of Benzamide, 5 Acetamido 2 Allyloxy 4 Ethyl Derivatives

Impact of Substituents on the Benzamide (B126) Core on Biological Activity

The biological profile of a benzamide derivative is intricately linked to the nature and position of its substituents. The interplay of electronic and steric effects introduced by these functional groups can significantly alter the molecule's interaction with its biological target.

Substitutions on the amide nitrogen (the -CONH₂ group) can dramatically alter the biological activity of benzamide derivatives. The orientation of the linking amide is critical, as demonstrated in studies where inverting the amide group to an anilide resulted in a loss of activity. nih.gov The amide group's ability to form hydrogen bonds is often essential for target binding. nih.gov Introducing various substituents on the nitrogen can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also introduce new interaction points with the target receptor. For instance, N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with the nature of the N-substituent being a key factor in their antiproliferative effects. nih.govresearchgate.net

Stereochemical Considerations and Their Effects on Activity

While "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-" itself does not possess a chiral center, the introduction of chiral substituents or the creation of stereocenters through derivatization would necessitate an evaluation of stereochemical effects on biological activity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, should any derivatives of the title compound be synthesized that contain stereocenters, the separation and individual biological evaluation of the stereoisomers would be a critical step in the drug development process.

Pharmacophore Elucidation and Essential Structural Features for Activity

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. For benzamide derivatives, a general pharmacophore often includes a central aromatic ring, a hydrogen bond donor/acceptor (the amide group), and various hydrophobic and/or hydrogen bonding groups at specific positions. nih.govnih.gov

Based on the analysis of the substituents of "Benzamide, 5-acetamido-2-allyloxy-4-ethyl-," a hypothetical pharmacophore model would likely include:

An aromatic core: The substituted benzene (B151609) ring.

A hydrogen-bonding region: The amide (-CONH₂) and acetamido (-NHCOCH₃) groups.

A hydrophobic pocket: Occupied by the ethyl group at position 4.

A flexible, lipophilic region: Corresponding to the allyloxy group at position 2.

The relative spatial arrangement of these features would be critical for optimal interaction with a biological target. The development of a 3D-QSAR (Quantitative Structure-Activity Relationship) model could further refine this pharmacophore and provide a more detailed understanding of the structural requirements for activity. nih.gov Such models are invaluable tools in the rational design of new, more potent, and selective therapeutic agents based on the benzamide scaffold.

Comparative SAR Studies with Other Benzamide Chemotypes

The structure-activity relationship (SAR) of benzamide derivatives is a critical area of research in medicinal chemistry, guiding the design of new therapeutic agents. While specific SAR data for Benzamide, 5-acetamido-2-allyloxy-4-ethyl- is not extensively available in public literature, a comparative analysis with other well-studied benzamide chemotypes can provide valuable insights into the structural features that govern their biological activities. These comparisons often focus on how modifications to the benzamide scaffold influence potency, selectivity, and pharmacokinetic properties.

Substituted benzamides are a versatile class of compounds with a wide range of pharmacological effects, including prokinetic, antiemetic, antipsychotic, and antimicrobial activities. nih.govnanobioletters.com The SAR of these compounds is largely dependent on the nature and position of substituents on the aromatic ring and the composition of the side chain attached to the amide nitrogen.

One of the most well-known classes of substituted benzamides is the prokinetic agents, which enhance gastrointestinal motility. jnmjournal.org A classic example is metoclopramide. nih.gov Comparative studies on various benzamide derivatives have revealed key structural requirements for prokinetic activity. For instance, research on a series of quinolizidinylbenzamides, which conformationally restrict the side chain of metoclopramide, has shown that the position of the benzamide moiety on the quinolizidine (B1214090) ring is crucial for retaining gastric activity. nih.gov Specifically, only compounds with the benzamide group at the 2-position of the quinolizidine ring showed significant prokinetic effects. nih.gov

Further comparisons with other benzamide chemotypes, such as those with amphoteric side chains, have highlighted the importance of these side chains for both prokinetic activity and reduced dopamine (B1211576) D2 receptor antagonism. documentsdelivered.com For example, novel benzamide derivatives possessing a cycloaminoalkanecarboxylic acid side chain have been synthesized and evaluated. documentsdelivered.com One such derivative, 4-((4-Amino-5-chloro-2-methoxybenzoyl)amino)-1-piperidineacetic acid, demonstrated potent gastro- and colon-prokinetic activities with reduced dopamine D2 receptor antagonistic effects. documentsdelivered.com

In the realm of antimicrobial agents, the SAR of benzamide derivatives has also been explored. Studies on various N-benzamide derivatives have shown that their antibacterial activity is significantly influenced by the substituents on the benzamide core. nanobioletters.com For example, certain synthesized compounds showed good antibacterial activities, which were attributed to the specific substitution patterns on the aromatic ring. nanobioletters.com

Another area of investigation involves benzamides as inhibitors of specific enzymes or receptors. For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) were designed as potential pesticides. nih.gov Bioassays revealed that many of these compounds exhibited good larvicidal and fungicidal activities, with the potency being dependent on the specific substituents. nih.gov

The following table provides a comparative overview of different benzamide chemotypes and their observed biological activities, illustrating the diverse pharmacological profiles that can be achieved through structural modifications.

| Benzamide Chemotype | Key Structural Features | Primary Biological Activity | Reference |

| Quinolizidinylbenzamides | Conformationally restricted side chain; benzamide moiety at the 2-position of the quinolizidine ring. | Selective gastric prokinetic agents. | nih.gov |

| Benzamides with Amphoteric Side Chains | Possess a cycloaminoalkanecarboxylic acid side chain. | Gastrointestinal prokinetic agents with reduced dopamine D2 receptor antagonism. | documentsdelivered.com |

| Pyridine-Linked 1,2,4-Oxadiazole Substituted Benzamides | Benzamide core substituted with a pyridine-linked 1,2,4-oxadiazole moiety. | Insecticidal and fungicidal activities. | nih.gov |

| N-Benzamide Derivatives | Varied substitutions on the benzamide core. | Antibacterial activity. | nanobioletters.com |

These comparative studies underscore the chemical tractability of the benzamide scaffold. By systematically altering the substituents and side chains, researchers can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects. While direct SAR data on Benzamide, 5-acetamido-2-allyloxy-4-ethyl- remains elusive, the principles derived from the study of other benzamide chemotypes provide a solid foundation for predicting its potential biological activities and for the rational design of new analogues.

Applications in Chemical Biology and Research Tools for Benzamide, 5 Acetamido 2 Allyloxy 4 Ethyl

Development as Biochemical Assay Probes

There is no available research detailing the development or use of Benzamide (B126), 5-acetamido-2-allyloxy-4-ethyl- as a biochemical assay probe. The characteristics that would make a compound suitable for such an application, such as specific binding properties to a biological target, fluorescent capabilities, or enzymatic activity, have not been documented for this compound.

Role in Target Validation Studies

There is no evidence to suggest that Benzamide, 5-acetamido-2-allyloxy-4-ethyl- has been used in target validation studies. Such studies are crucial in the early stages of drug discovery to confirm the role of a biological target in a disease process. The lack of information indicates this compound has not been identified as a modulator of any specific biological target in a published context.

Contribution to Chemoinformatic Databases and Compound Libraries

While Benzamide, 5-acetamido-2-allyloxy-4-ethyl- is listed in several chemical supplier and database entries, there is no information regarding its inclusion in specialized chemoinformatic databases or screening libraries based on specific biological or chemical properties. Its contribution is limited to its basic chemical identity.

| Parameter | Value |

|---|---|

| IUPAC Name | 5-acetamido-2-(allyloxy)-4-ethylbenzamide |

| CAS Number | 73664-64-9 |

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.31 g/mol |

Precursor for Diversified Chemical Libraries for Screening

No published research indicates that Benzamide, 5-acetamido-2-allyloxy-4-ethyl- has been utilized as a precursor or scaffold for the synthesis of diversified chemical libraries. The potential for its functional groups to be modified to create a range of new compounds for high-throughput screening has not been explored in the available literature.

Future Research Directions and Translational Perspectives for Benzamide, 5 Acetamido 2 Allyloxy 4 Ethyl

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of a compound is intrinsically linked to its biological targets. For Benzamide (B126), 5-acetamido-2-allyloxy-4-ethyl-, a systematic exploration of its interactions with various biological macromolecules is a critical first step. The benzamide scaffold is a known pharmacophore, present in drugs with diverse mechanisms of action, including anti-inflammatory, anticonvulsant, and antiprion activities. walshmedicalmedia.comnih.govnih.gov

Future research should, therefore, involve comprehensive screening of this compound against a panel of biologically relevant targets. This could include, but is not limited to:

Enzymes: Cyclooxygenases (COX-1 and COX-2) are known targets for some benzamide derivatives with anti-inflammatory properties. nih.govresearchgate.net Investigating the inhibitory potential of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- against these enzymes could reveal its utility in inflammatory disorders. Other enzyme families, such as histone deacetylases (HDACs) and protein kinases, which are implicated in cancer, are also worthy of investigation given the anticancer activity of some benzamides. indexcopernicus.com

Receptors: G-protein coupled receptors (GPCRs) and ion channels are frequent targets for therapeutic agents. The diverse pharmacological effects of benzamides suggest potential interactions with various receptor subtypes. walshmedicalmedia.com High-throughput screening assays can be employed to identify any such interactions.

Prion Proteins: The discovery of benzamide derivatives with antiprion activity opens up a novel therapeutic avenue. nih.gov Assessing the ability of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- to inhibit the conversion of the normal prion protein (PrPC) to its misfolded, pathogenic form (PrPSc) could be a promising area of research. nih.gov

Based on the outcomes of these screening efforts, the therapeutic areas of interest for this compound could be further refined. The following table summarizes potential therapeutic areas for investigation based on the known activities of related benzamide compounds.

| Potential Therapeutic Area | Rationale based on related compounds |

| Inflammatory Diseases | Inhibition of COX enzymes by other benzamide derivatives. nih.govresearchgate.net |

| Neurological Disorders | Anticonvulsant properties observed in some benzamides. walshmedicalmedia.com |

| Oncology | Anticancer activity through various mechanisms, including enzyme inhibition. indexcopernicus.com |

| Prion Diseases | Inhibition of prion protein conversion by specific benzamide structures. nih.gov |

Advanced Computational Modeling for Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to lead optimization. rsc.org For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, these techniques can be leveraged to enhance its therapeutic potential by improving its potency, selectivity, and pharmacokinetic properties.

Key computational approaches that should be employed include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comproquest.com By performing docking studies with potential biological targets identified in the initial screening phase, researchers can gain insights into the binding mode and key interactions of Benzamide, 5-acetamido-2-allyloxy-4-ethyl-. mdpi.comproquest.comnih.gov This information is crucial for designing structural modifications that can enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.comarchivepp.comnih.gov By synthesizing and testing a library of analogues of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- with systematic variations in their structure, a robust QSAR model can be developed. igi-global.comnih.gov This model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the characterization of conformational changes over time. innovareacademics.in This can provide a more accurate prediction of binding affinity and help to identify key residues involved in the interaction.

The following table outlines a potential workflow for the computational optimization of Benzamide, 5-acetamido-2-allyloxy-4-ethyl-.

| Step | Computational Method | Objective |

| 1 | Molecular Docking | Identify the binding mode and key interactions with the target protein. mdpi.comproquest.com |

| 2 | QSAR Analysis | Develop a model to predict the activity of new derivatives based on their structure. igi-global.comnih.gov |

| 3 | In Silico Design | Design new analogues with predicted improved activity based on docking and QSAR results. |

| 4 | Molecular Dynamics | Assess the stability and dynamics of the ligand-target complexes of promising new analogues. innovareacademics.in |

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical chemistry. ucl.ac.uk While the synthesis of benzamides is a well-established area, there is always room for improvement, particularly in the context of green chemistry. chemmethod.comyoutube.com

Future research in this area should focus on:

Catalytic Amide Bond Formation: Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uksciepub.com The development of catalytic methods for the direct amidation of carboxylic acids with amines is a more sustainable approach. sciepub.comwalisongo.ac.id Exploring the use of catalysts such as boric acid or transition metals for the synthesis of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- could lead to a more efficient and greener process. sciepub.comwalisongo.ac.id

Solvent-Free and Microwave-Assisted Synthesis: The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. researchgate.net Investigating solvent-free reaction conditions or the use of microwave irradiation can significantly reduce reaction times and energy consumption, leading to a more sustainable process. researchgate.net

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a high degree of selectivity and mild reaction conditions. rsc.org Exploring enzymatic approaches for the synthesis of the amide bond in Benzamide, 5-acetamido-2-allyloxy-4-ethyl- could provide a highly sustainable and efficient route.

The following table compares traditional and potential green synthetic approaches for the synthesis of Benzamide, 5-acetamido-2-allyloxy-4-ethyl-.

| Synthetic Approach | Advantages | Disadvantages |

| Traditional (e.g., acid chloride) | Well-established, high yielding. | Use of hazardous reagents, generation of stoichiometric waste. sciepub.com |

| Catalytic Amidation | Reduced waste, milder conditions. sciepub.comwalisongo.ac.id | Catalyst may require removal from the final product. |

| Solvent-Free/Microwave | Faster reaction times, reduced solvent use. researchgate.net | May require specialized equipment. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. rsc.org | Enzyme stability and cost can be a concern. |

Investigation of Metabolomic and Proteomic Signatures in Biological Systems

Understanding the effects of a compound on the complex network of metabolites and proteins within a biological system is crucial for elucidating its mechanism of action and identifying potential biomarkers of response. Metabolomic and proteomic studies can provide a global view of the cellular response to Benzamide, 5-acetamido-2-allyloxy-4-ethyl-.

Key areas of investigation include:

Metabolomic Profiling: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be used to identify and quantify changes in the cellular metabolome following treatment with the compound. plos.org This can reveal alterations in key metabolic pathways and provide insights into the compound's mechanism of action. plos.org

Proteomic Analysis: Methods like two-dimensional gel electrophoresis and mass spectrometry-based proteomics can be employed to identify changes in protein expression and post-translational modifications in response to the compound. This can help to identify the direct targets of the compound as well as downstream signaling pathways that are affected.

The integration of metabolomic and proteomic data can provide a comprehensive understanding of the systems-level effects of Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, facilitating the identification of its mechanism of action and potential biomarkers for monitoring its therapeutic effects.

Potential as Chemical Probes for Understanding Complex Biological Processes

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. The development of a chemical probe based on the Benzamide, 5-acetamido-2-allyloxy-4-ethyl- scaffold could be a valuable tool for basic research.

To be effective as a chemical probe, a compound should possess several key properties:

Potency and Selectivity: The probe should interact with its target with high affinity and selectivity to avoid off-target effects.

Cell Permeability: The probe should be able to cross the cell membrane to reach its intracellular target.

Modifiability: The structure of the probe should be amenable to the introduction of reporter tags, such as fluorescent dyes or biotin, to allow for visualization and pull-down experiments.

A study on the design of photoreactive benzamide probes for histone deacetylase 2 demonstrates the feasibility of developing such tools. nih.gov By incorporating a photoreactive group into the structure of Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, it may be possible to create a probe that can be used to covalently label its biological target upon photoactivation. nih.gov This would be a powerful tool for identifying the target and studying its function in complex biological systems.

The following table lists the key characteristics of an ideal chemical probe.

| Characteristic | Description |

| Potency | High affinity for the target of interest. |

| Selectivity | Minimal interaction with other biological macromolecules. |

| Cell Permeability | Ability to enter cells and reach the target. |

| Modifiability | Amenable to the attachment of reporter groups. |

| Well-defined Mechanism | A clear understanding of how the probe interacts with its target. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 5-acetamido-2-allyloxy-4-ethylbenzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. For example:

Allylation : Introduce the allyloxy group via nucleophilic substitution using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Acetamido Incorporation : Acetylate the amino group using acetic anhydride in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .

Ethylation : Alkylate the 4-position via Friedel-Crafts or palladium-catalyzed cross-coupling, using ethyl halides or Grignard reagents .

Q. How is the molecular structure of 5-acetamido-2-allyloxy-4-ethylbenzamide characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., bond angles and torsion angles) .

- Spectroscopy :

- NMR : H NMR detects allyloxy protons (δ 5.8–6.2 ppm) and ethyl group splitting (δ 1.2–1.5 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm) and allyl ether C-O-C (~1250 cm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 305.1264) .

Q. What are the primary biological targets of benzamide derivatives like 5-acetamido-2-allyloxy-4-ethylbenzamide?

- Methodological Answer :

- Enzyme Inhibition : Screen against histone deacetylases (HDACs) or kinases using fluorometric assays (e.g., HDAC-Glo™) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with H-labeled reference compounds .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-acetamido-2-allyloxy-4-ethylbenzamide?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for allylation efficiency .

- Catalyst Selection : Compare Pd(OAc) vs. PdCl(PPh) for ethylation efficiency (monitor via GC-MS) .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. 24 hours reflux) .

Q. How to resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-allyloxybenzamides in PubChem) .

- Isotopic Labeling : Synthesize C-labeled acetamido group to confirm chemical shift assignments .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and validate experimental data .

Q. What strategies are used to enhance the metabolic stability of 5-acetamido-2-allyloxy-4-ethylbenzamide?

- Methodological Answer :

- Structural Modifications : Replace allyloxy with cyclopropylmethoxy to reduce oxidative metabolism .

- Prodrug Design : Mask the acetamido group as a tert-butyl carbamate for improved plasma stability .

- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Q. How to model the compound’s interaction with HDACs using in silico methods?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in HDAC active sites (PDB: 4LX6) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Analysis : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with inhibitory activity .

Data Contradiction & Reproducibility

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., SAHA for HDAC inhibition) .

- Purity Verification : Characterize batches via HPLC (≥98% purity) to rule out impurity-driven effects .

- Meta-Analysis : Compare IC values across publications and identify outliers via Grubbs’ test .

Q. Why might synthetic yields vary between labs for this compound?

- Methodological Answer :

- Trace Oxygen/Moisture : Use Schlenk lines for moisture-sensitive steps (e.g., palladium-catalyzed ethylation) .

- Reagent Quality : Source allyl bromide with ≤0.5% peroxides (validate via KI-starch test) .

- Inter-Lab Validation : Share detailed protocols via platforms like Protocol Exchange and replicate in ≥3 independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.